molecular formula C16H14O5 B1207835 Oxypeucedanin CAS No. 3173-02-2

Oxypeucedanin

Cat. No. B1207835
CAS RN: 3173-02-2
M. Wt: 286.28 g/mol
InChI Key: QTAGQHZOLRFCBU-CYBMUJFWSA-N
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Description

(+)-oxypeucedanin is a furanocoumarin. It has a role as a metabolite.

Scientific Research Applications

Gene Expression and MAPK Signaling

Oxypeucedanin, a major coumarin aglycone from Ostericum koreanum, impacts global gene expression in mouse neuroblastoma Neuro-2A cells. It significantly affects protein metabolism, particularly ribosomal protein synthesis, protein degradation, intramembrane protein trafficking, and electron transport. Notably, oxypeucedanin leads to the downregulation of genes for ribosomal protein synthesis and the electron transport chain, while upregulating genes for protein degradation and cellular trafficking systems. This modulation is linked to alterations in the mitogen-activated protein kinase (MAPK) signaling pathway, suggesting a complex mechanism underlying its pharmacological effects (Choi et al., 2011).

Anti-Tumor Activity

Oxypeucedanin exhibits notable anti-tumor activity against human prostate carcinoma DU145 cells. It induces cell growth inhibition and cell death, and this effect is correlated with G2-M arrest in cell cycle progression. The arrest is associated with changes in levels of cyclin A, cyclin B1, Cdc2, and pCdc2. Furthermore, oxypeucedanin's anti-tumor effect involves increased apoptosis and cleaved caspase-3 and poly-(ADP-ribose) polymerase (Kang et al., 2009).

Effects on hKv1.5 and Action Potential Duration

Investigations into oxypeucedanin's effects on the human Kv1.5 (hKv1.5) channel and cardiac action potential duration have revealed that it inhibits the hKv1.5 current in a concentration-dependent manner and prolongs the action potential duration of rat atrial and ventricular muscles. These findings suggest its potential as an antiarrhythmic drug for atrial fibrillation (Eun et al., 2005).

Broad Bioactivities

Oxypeucedanin has been isolated from several plant genera and is known for its antiproliferative, cytotoxic, anti-influenza, and antiallergic activities. Its structural characteristics, including an epoxide ring, make it a subject of interest in the exploration of potential drug candidates (Mottaghipisheh, 2021).

Pharmacokinetics and Bioavailability

A study on the pharmacokinetics and bioavailability of oxypeucedanin in rats after intravenous and oral administration revealed insights into its absorption and clearance patterns. This information is crucial for understanding its pharmacological effects and aids in its research and development (Zheng et al., 2022).

Mechanism-Based Inactivation of CYP2B6 and CYP2D6

Oxypeucedanin acts as a mechanism-based inactivator of CYP2B6 and CYP2D6, enzymes involved in drug metabolism. This activity is linked to the generation of epoxide and/or γ-ketoenal intermediates, highlighting its complex interactions in pharmacological contexts (Zhang et al., 2021).

Apoptotic Activities in Colon Carcinoma Cells

Oxypeucedanin hydrate monoacetate, derived from Angelica dahurica, has been shown to induce apoptosis in Caco-2 colon cancer cells. It inhibits cell proliferation, cancer colony formation, and exhibits anti-migratory effects. This compound down-regulates the expression of pAkt and pPI3K, indicating its role in cancer therapy (Liu et al., 2016).

properties

CAS RN

3173-02-2

Product Name

Oxypeucedanin

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

4-[[(2R)-3,3-dimethyloxiran-2-yl]methoxy]furo[3,2-g]chromen-7-one

InChI

InChI=1S/C16H14O5/c1-16(2)13(21-16)8-19-15-9-3-4-14(17)20-12(9)7-11-10(15)5-6-18-11/h3-7,13H,8H2,1-2H3/t13-/m1/s1

InChI Key

QTAGQHZOLRFCBU-CYBMUJFWSA-N

Isomeric SMILES

CC1([C@H](O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C

SMILES

CC1(C(O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C

Canonical SMILES

CC1(C(O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C

Color/Form

Pale yellow crystals

Other CAS RN

3173-02-2

solubility

In water, 97.9 mg/L at 25 °C (est)

vapor_pressure

7.13X10-8 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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